

# Application Notes and Protocols for Bufrolin-Mediated GPR35 Activation

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## Compound of Interest

Compound Name: *Bufrolin*

Cat. No.: *B127780*

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## Introduction

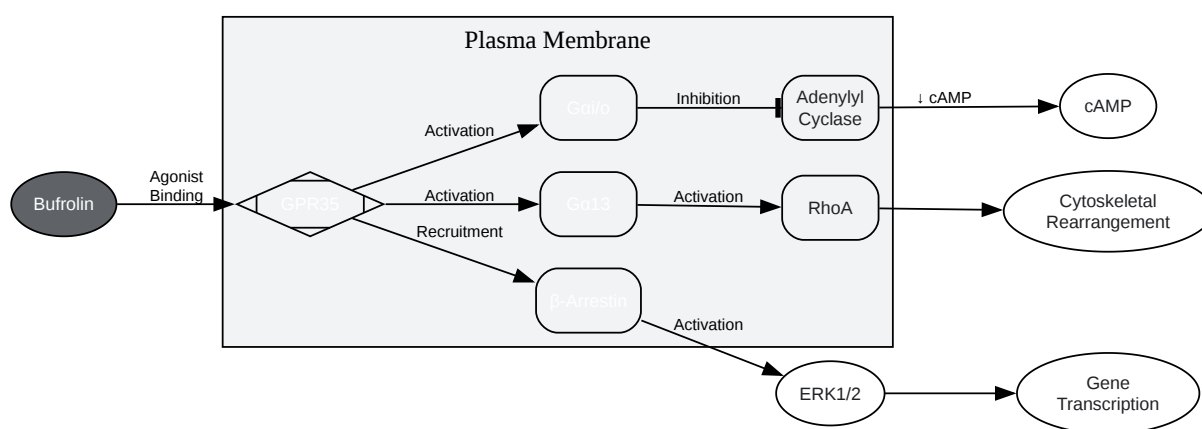
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathophysiological processes, including inflammation, cardiovascular function, and pain perception. **Bufrolin**, an antiallergic mast cell stabilizer, has been identified as a potent and equipotent agonist of both human and rat GPR35, making it a valuable tool for studying the receptor's function and a potential lead compound for therapeutic development.[1][2] These application notes provide detailed protocols for assessing the activation of GPR35 by **Bufrolin** and other ligands using common in vitro functional assays.

## GPR35 Signaling Pathways

Upon activation by an agonist such as **Bufrolin**, GPR35 can initiate downstream signaling through two primary pathways: G protein-dependent and G protein-independent ( $\beta$ -arrestin-mediated) pathways. The specific pathway activated can be cell-type and ligand-dependent, leading to diverse cellular responses.[3][4]

- G Protein-Dependent Signaling: GPR35 has been shown to couple to Gai/o and G $\alpha$ 12/13 proteins.[5]
  - Gai/o coupling: This pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

- Gα12/13 coupling: Activation of this pathway can influence cell morphology and migration through the activation of RhoA.
- β-Arrestin-Mediated Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor.[6][7] This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[6][8]



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**Caption:** GPR35 signaling pathways activated by **Bufrolin**.

## Data Presentation: Potency of GPR35 Agonists

The following tables summarize the potency (EC<sub>50</sub> values) of **Bufrolin** and other common GPR35 agonists in various functional assays. These values are indicative of the concentration of the agonist required to elicit a half-maximal response.

Table 1: β-Arrestin Recruitment Assays

Compound	Species	Assay Type	EC50 (nM)	Reference(s)
Bufrolin	Human	BRET	~13	[9]
Rat	BRET	~10	[1]	
Lodoxamide	Human	PathHunter	1.6 ± 0.4	[1]
Human	AP-TGF- $\alpha$ shedding	1	[10]	
Rat	BRET	12.5 ± 0.6	[1]	
Zaprinast	Human	BRET	1960	[11]
Rat	BRET	98.4 ± 3.7	[1]	
Pamoic Acid	Human	$\beta$ -galactosidase reporter	79	[9]
Human	AP-TGF- $\alpha$ shedding	9	[10]	

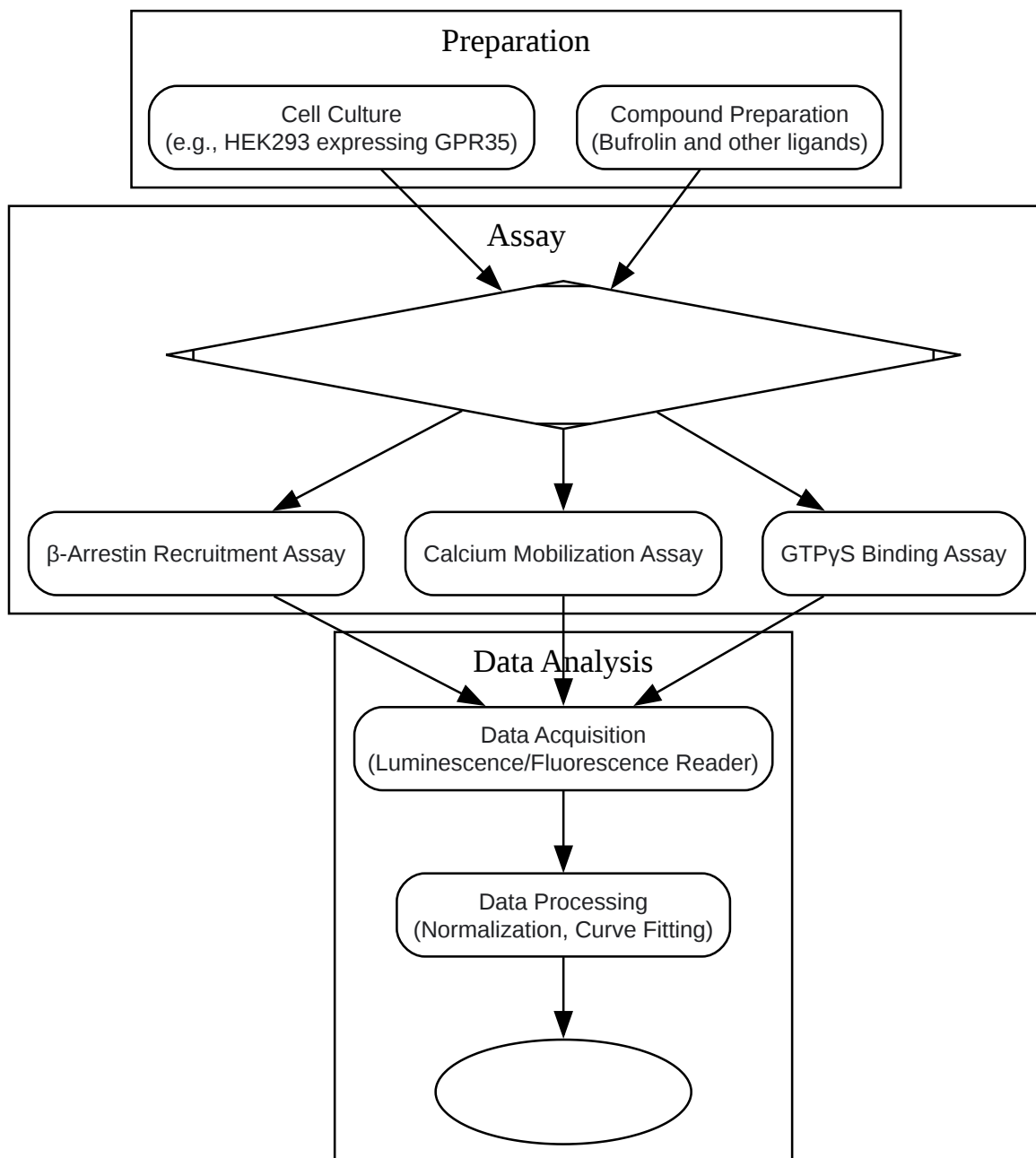
Table 2: Calcium Mobilization Assays

Compound	Species	Cell Line	EC50 (nM)	Reference(s)
Zaprinast	Rat	HEK293	16	[5]
Human	HEK293	840	[5]	

## Experimental Protocols

Detailed methodologies for key experiments to assess **Bufrolin**-mediated GPR35 activation are provided below.

## Experimental Workflow: General Overview



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**Caption:** General experimental workflow for GPR35 activation assays.

## Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is adapted from the DiscoverX PathHunter®  $\beta$ -Arrestin GPCR Assay and is suitable for a 384-well format.<sup>[3][8]</sup>

#### Materials:

- PathHunter® cells stably expressing GPR35 (e.g., CHO-K1)
- Cell Plating Reagent (as recommended by the cell line provider)
- **Bufrolin** and other test compounds
- PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, Cell Assay Buffer)
- 384-well white, solid-bottom tissue culture plates
- Luminometer

#### Procedure:

##### Day 1: Cell Plating

- Culture PathHunter® GPR35 cells according to the provider's instructions.
- Harvest and resuspend the cells in Cell Plating Reagent at a concentration of 250,000 cells/mL.
- Dispense 20  $\mu$ L of the cell suspension into each well of a 384-well plate (5,000 cells/well).
- Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.

##### Day 2: Compound Addition and Incubation

- Prepare serial dilutions of **Bufrolin** and other test compounds in the appropriate vehicle (e.g., DMSO), and then dilute further in Cell Plating Reagent. The final concentration should be 5X the desired final assay concentration.
- Remove the cell plate from the incubator.

- Add 5  $\mu$ L of the 5X compound dilutions to the respective wells.
- Incubate the plate for 90 minutes at 37°C.

#### Day 2: Detection

- Prepare the PathHunter® Detection Reagent by mixing 1 part Substrate Reagent 2 with 5 parts Substrate Reagent 1 and 19 parts Cell Assay Buffer.
- Allow the detection reagent to equilibrate to room temperature.
- Add 12.5  $\mu$ L of the detection reagent to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the chemiluminescence on a plate reader.

#### Data Analysis:

- Normalize the data to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
- Plot the normalized response against the logarithm of the agonist concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

## Protocol 2: Calcium Mobilization Assay (FLIPR® Assay)

This protocol is a general guideline for a fluorescence-based calcium mobilization assay using a FLIPR® instrument and is suitable for a 96-well or 384-well format.<sup>[12][13]</sup>

#### Materials:

- HEK293 cells transiently or stably expressing GPR35
- Cell culture medium (e.g., DMEM with 10% FBS)
- FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

- Assay Buffer (e.g., HBSS with 20 mM HEPES)
- Probenecid (optional, to prevent dye extrusion)
- **Bufrolin** and other test compounds
- 96- or 384-well black-wall, clear-bottom tissue culture plates
- FLIPR® or FlexStation® instrument

#### Procedure:

##### Day 1: Cell Plating

- Culture GPR35-expressing cells to ~80% confluency.
- Harvest and resuspend cells in culture medium.
- Seed the cells into a 96- or 384-well plate at an appropriate density (e.g., 40,000-80,000 cells/well for a 96-well plate).
- Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator.

##### Day 2: Dye Loading and Compound Plate Preparation

- Prepare the calcium dye loading buffer according to the manufacturer's instructions. This may involve dissolving the dye in an organic solvent and then diluting it in Assay Buffer, potentially containing probenecid.
- Remove the culture medium from the cell plate and add an equal volume of the dye loading buffer to each well.
- Incubate the plate for 60 minutes at 37°C.
- During the incubation, prepare a compound plate with serial dilutions of **Bufrolin** and other test compounds at 4X the final desired concentration in Assay Buffer.

##### Day 2: Measurement

- Set up the FLIPR® or FlexStation® instrument to measure fluorescence intensity over time.
- Place the cell plate and the compound plate into the instrument.
- Initiate the assay. The instrument will add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence signal.
- Record data for a sufficient duration to capture the peak calcium response (typically 1-3 minutes).

#### Data Analysis:

- Determine the peak fluorescence response for each well.
- Normalize the data to a vehicle control (baseline) and a maximal response from a reference agonist.
- Plot the normalized peak response against the logarithm of the agonist concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

## Protocol 3: [<sup>35</sup>S]GTPyS Binding Assay

This protocol provides a general framework for a filtration-based [<sup>35</sup>S]GTPyS binding assay to measure G protein activation.<sup>[14][15][16]</sup>

#### Materials:

- Cell membranes prepared from cells expressing GPR35
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA)
- GDP
- [<sup>35</sup>S]GTPyS (non-hydrolyzable GTP analog)
- Unlabeled GTPyS (for determining non-specific binding)
- **Bufrolin** and other test compounds



- 96-well filter plates (e.g., GF/C)
- Scintillation fluid
- Microplate scintillation counter

#### Procedure:

- Thaw the GPR35-expressing cell membranes on ice.
- In a 96-well plate, add in the following order:
  - Assay Buffer
  - GDP (final concentration typically 10-30  $\mu$ M)
  - Serial dilutions of **Bufrolin** or other test compounds
  - Cell membranes (typically 5-20  $\mu$ g of protein per well)
- Pre-incubate the plate at 30°C for 15-30 minutes.
- Initiate the binding reaction by adding [ $^{35}$ S]GTPyS (final concentration typically 0.05-0.1 nM).
- Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
- Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer (e.g., Assay Buffer).
- Dry the filter plate.
- Add scintillation fluid to each well.
- Count the radioactivity in a microplate scintillation counter.

#### Data Analysis:

- Subtract the non-specific binding (determined in the presence of excess unlabeled GTPyS) from all measurements.
- Normalize the data to the basal binding (in the absence of agonist) and the maximal stimulation by a reference agonist.
- Plot the specific binding (cpm or dpm) against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

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- To cite this document: BenchChem. [Application Notes and Protocols for Bufrolin-Mediated GPR35 Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127780#bufrolin-gpr35-activation-assay]

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